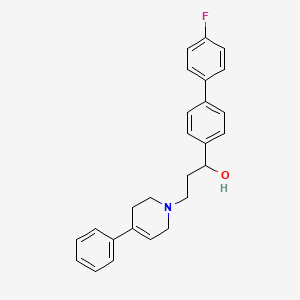

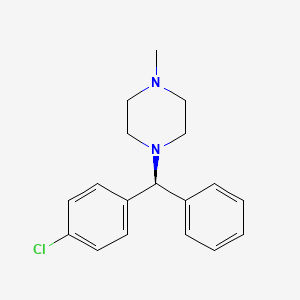

Chlorcyclizine, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

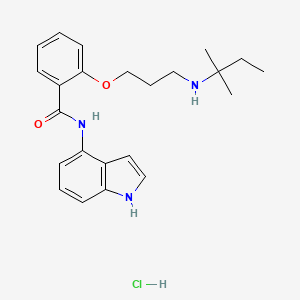

Chlorcyclizine, (S)-: is a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used to treat allergy symptoms such as rhinitis, urticaria, and pruritus. Additionally, it has some anticholinergic, antiserotonergic, and local anesthetic properties . Chlorcyclizine has also been studied for its potential use in treating various flaviviruses like hepatitis C and Zika virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: A simple and efficient route has been developed for the synthesis of chlorcyclizine. The common intermediate, 1-[(4-chlorophenyl)(phenyl)methyl]-piperazine, is prepared from (4-chlorophenyl)(phenyl)methanone in three steps with excellent yields . The synthetic approach starts from a commercially available compound, (4-chlorophenyl)(phenyl)methanone, which is treated with sodium borohydride in methanol at room temperature to afford the corresponding derivative of (4-chlorophenyl)(phenyl)methanol. This compound is then reacted with hydrochloric acid in the presence of calcium chloride to obtain 1-chloro-4-[chloro(phenyl)methyl]benzene. Finally, this intermediate is reacted with piperazine in the presence of potassium carbonate and a phase-transfer catalyst in tetrahydrofuran under reflux conditions to yield chlorcyclizine .

Industrial Production Methods: The industrial production of chlorcyclizine hydrochloride involves a three-step process. First, 4-chlorodiphenylmethane is subjected to a bromination reaction with bromine to form a brominated product. This product is then subjected to an alkylation reaction with N-methyl piperazine, followed by acidification and salt formation to obtain a crude product. The crude product is refined and purified twice to yield refined chlorcyclizine hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Chlorcyclizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Chlorcyclizine can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of chlorcyclizine can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving chlorcyclizine typically use reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide).

Major Products Formed: The major products formed from these reactions include various derivatives of chlorcyclizine, such as its N-demethylated and N-oxidized forms .

Scientific Research Applications

Chlorcyclizine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of antihistamine activity and the development of new antihistamine drugs.

Biology: Chlorcyclizine is used in research to understand the mechanisms of histamine receptor antagonism and its effects on various biological systems.

Medicine: It has been studied for its potential use in treating hepatitis C virus (HCV) infection.

Mechanism of Action

Chlorcyclizine exerts its effects primarily by acting as a histamine H1 receptor antagonist. By blocking the H1 receptors, it prevents the action of histamine, a compound involved in allergic reactions. This results in the relief of allergy symptoms such as itching, swelling, and redness . Additionally, chlorcyclizine has anticholinergic, antiserotonergic, and local anesthetic properties, which contribute to its overall pharmacological effects .

Comparison with Similar Compounds

Cyclizine: Another piperazine derivative with antihistamine and antiemetic properties.

Hydroxyzine: A piperazine derivative with antihistamine and anxiolytic properties, used to treat anxiety and allergy symptoms.

Uniqueness of Chlorcyclizine: Chlorcyclizine is unique among its similar compounds due to its additional anticholinergic, antiserotonergic, and local anesthetic properties. These properties make it a versatile compound with a broader range of applications in both clinical and research settings .

Properties

CAS No. |

118165-36-9 |

|---|---|

Molecular Formula |

C18H21ClN2 |

Molecular Weight |

300.8 g/mol |

IUPAC Name |

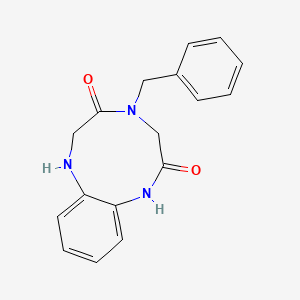

1-[(S)-(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine |

InChI |

InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3/t18-/m0/s1 |

InChI Key |

WFNAKBGANONZEQ-SFHVURJKSA-N |

Isomeric SMILES |

CN1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.